molecular formula C6H5ClF2N2O B1396550 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride CAS No. 2182594-97-2

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride

Cat. No.: B1396550
CAS No.: 2182594-97-2
M. Wt: 194.56 g/mol
InChI Key: BYWAFHONKQTYDX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications, including pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is succinate dehydrogenase, a key component of the mitochondrial respiratory chain. By inhibiting succinate dehydrogenase, this compound disrupts the electron transport chain, leading to a decrease in ATP production. This inhibition is particularly relevant in the development of fungicides, as it can effectively control fungal growth by targeting their energy production pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by this compound leads to an accumulation of succinate, which can act as a signaling molecule to modulate hypoxia-inducible factor (HIF) pathways. This modulation can result in altered gene expression profiles, affecting processes such as angiogenesis and cellular adaptation to low oxygen conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the normal conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, leading to a disruption in cellular respiration and energy production. Additionally, the presence of the difluoromethyl group enhances the compound’s binding affinity and specificity for the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature variations. Long-term studies have shown that prolonged exposure to this compound can lead to persistent inhibition of succinate dehydrogenase, resulting in sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit fungal growth without causing significant toxicity to the host organism. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its impact on mitochondrial function and energy production. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antifungal activity without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound affects the TCA cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. Additionally, the accumulation of succinate can influence other metabolic pathways, such as the production of reactive oxygen species (ROS) and the regulation of cellular redox states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Its distribution is influenced by factors such as tissue perfusion, cellular uptake rates, and binding affinities to intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondrial matrix. Once inside the mitochondria, this compound can effectively inhibit the TCA cycle and disrupt cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWAFHONKQTYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.